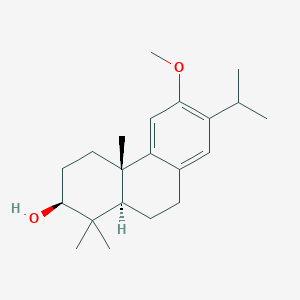
(2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol, also known as Mestanolone, is a synthetic androgenic steroid hormone that has been used as a performance-enhancing drug in sports. However, Mestanolone has also shown potential in scientific research applications due to its unique properties.
Mechanism Of Action
(2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol works by binding to androgen receptors in the body, which leads to an increase in protein synthesis and muscle growth. It also has a strong affinity for the aromatase enzyme, which converts testosterone to estrogen. This can lead to a decrease in estrogen levels in the body.
Biochemical And Physiological Effects
(2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol has been shown to increase muscle mass and strength in animal studies. It has also been shown to increase bone density and reduce the risk of osteoporosis. In addition, (2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol has been shown to increase red blood cell production, which can improve endurance and athletic performance.
Advantages And Limitations For Lab Experiments
One advantage of using (2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol in lab experiments is its ability to increase muscle mass and strength, which can be useful in studies involving muscle growth and development. However, its use as a performance-enhancing drug in sports has led to concerns about its safety and potential for abuse.
Future Directions
Future research on (2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol could focus on its potential use in treating conditions such as male hypogonadism and breast cancer. It could also be studied further for its effects on muscle growth and bone density. Additionally, more research could be done to investigate the safety and potential for abuse of (2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol.
Synthesis Methods
The synthesis of (2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol involves the reduction of 17-ketosteroids using sodium borohydride or lithium aluminum hydride. The final product is obtained through a series of purification steps.
Scientific Research Applications
(2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol has been studied for its potential use in treating male hypogonadism, a condition where the body produces low levels of testosterone. It has also been studied for its potential use in treating breast cancer in women. In addition, (2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol has been used in animal studies to investigate its effects on muscle growth and bone density.
properties
CAS RN |
18326-13-1 |
|---|---|
Product Name |
(2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol |
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(2S,4aS,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol |
InChI |
InChI=1S/C21H32O2/c1-13(2)15-11-14-7-8-18-20(3,4)19(22)9-10-21(18,5)16(14)12-17(15)23-6/h11-13,18-19,22H,7-10H2,1-6H3/t18-,19-,21+/m0/s1 |
InChI Key |
DCOXHWQGDCRPOB-IRFCIJBXSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)OC |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)OC |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



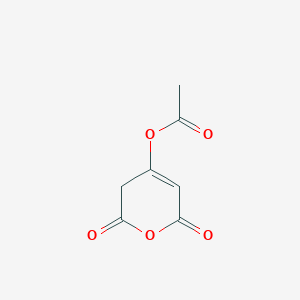
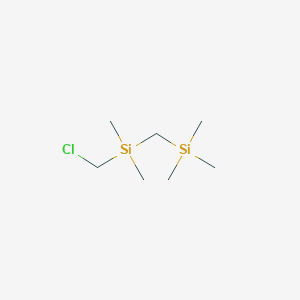
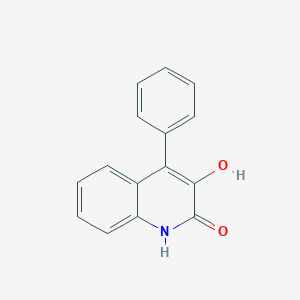
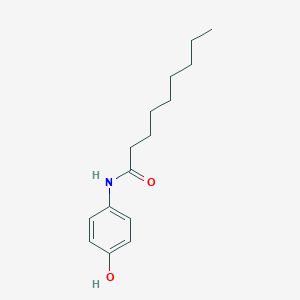
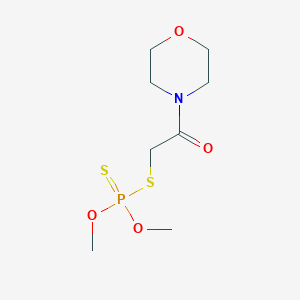
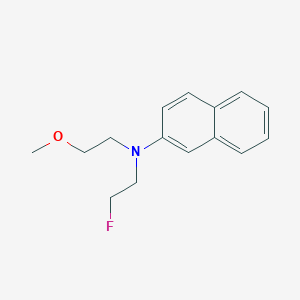
![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-](/img/structure/B94316.png)
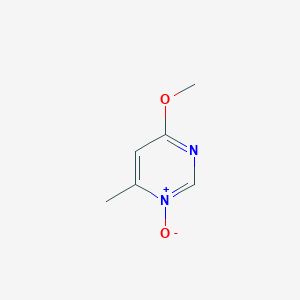
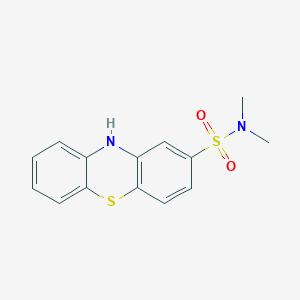
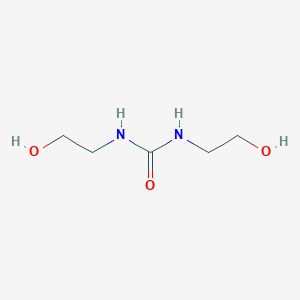
![1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B94321.png)

![[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea](/img/structure/B94325.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B94327.png)